molecular formula C17H14FN3O2S B2626335 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide CAS No. 864858-94-6

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide

Cat. No.: B2626335
CAS No.: 864858-94-6
M. Wt: 343.38
InChI Key: JZNGLEQBULMHPG-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a thieno[2,3-c]pyridine core, makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide typically involves multiple stepsThe final step involves the coupling of the thieno[2,3-c]pyridine derivative with 2-fluorobenzoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

The compound exhibits several biological activities:

  • Anti-inflammatory Effects : Research indicates that it can inhibit specific kinases involved in inflammatory pathways, particularly JNK (c-Jun N-terminal kinase) pathways. This inhibition reduces the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
  • Antitumor Activity : Preliminary studies have shown that this compound may induce apoptosis in various cancer cell lines. It has demonstrated cytotoxic effects that could be leveraged for cancer therapy .
  • Enzyme Inhibition : The compound has been identified as a selective inhibitor for certain enzymes involved in cellular signaling, which could be beneficial for modulating pathological processes associated with cancer and inflammation .

Anti-inflammatory Mechanism

A study published in Molecular Pharmacology evaluated the compound's effect on JNK pathways. The results indicated that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide significantly reduced the activity of JNK2 and JNK3 in vitro. The binding affinity was measured using molecular docking techniques, revealing strong interactions with key amino acid residues involved in the pathway .

Antitumor Efficacy

In another research effort documented in Cancer Research, the compound was tested against several human cancer cell lines. The findings suggested that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism by which N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-fluorobenzamide
  • N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide

Uniqueness

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide is unique due to its specific substitution pattern and the presence of both acetyl and cyano groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNGLEQBULMHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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